molecular formula C26H30N6O4 B2592073 N-(butan-2-yl)-3-(2-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide CAS No. 1242914-57-3

N-(butan-2-yl)-3-(2-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide

Cat. No.: B2592073
CAS No.: 1242914-57-3
M. Wt: 490.564
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Description

N-(butan-2-yl)-3-(2-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a]quinazoline) with dual ketone groups at positions 1 and 3. The structure includes a carbamoylmethyl substituent at position 2 of the triazole ring, linked to a 2,6-dimethylphenyl group, and a propanamide chain at position 4 of the quinazoline ring, terminated with a butan-2-yl moiety. This compound’s design leverages the pharmacological relevance of triazoloquinazoline scaffolds, which are known for anticonvulsant, anticancer, and anti-inflammatory properties .

Synthesis typically involves multi-step reactions, including condensation of intermediates like substituted quinazolinones with triazole derivatives under basic conditions (e.g., cesium carbonate or sodium acetate in DMF) . Characterization employs ¹H NMR, IR, and mass spectrometry to confirm structural integrity .

Properties

IUPAC Name

N-butan-2-yl-3-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-5-18(4)27-21(33)13-14-30-24(35)19-11-6-7-12-20(19)32-25(30)29-31(26(32)36)15-22(34)28-23-16(2)9-8-10-17(23)3/h6-12,18H,5,13-15H2,1-4H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNWOKHAXCBEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(butan-2-yl)-3-(2-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound can be synthesized using various organic reactions that involve the coupling of butan-2-yl groups with triazoloquinazoline derivatives. The synthetic pathway typically includes:

  • Formation of the triazoloquinazoline core : This involves cyclization reactions that form the triazole ring fused to the quinazoline structure.
  • Amidation : The introduction of the butan-2-yl and 2,6-dimethylphenyl carbamoyl moieties occurs through amide bond formation.

Antimicrobial Activity

Research indicates that derivatives of triazoloquinazolines exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that related compounds demonstrate potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
CompoundActivity AgainstReference
N-(butan-2-yl)-3-(triazoloquinazoline derivative)MRSA
Other derivativesVancomycin-resistant E. faecium

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Viability Assays : The compound was tested on various cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). Results indicated a dose-dependent decrease in cell viability.
Cell LineIC50 (µM)Reference
A549100
Caco-239.8

The incorporation of specific substituents in the triazoloquinazoline structure significantly enhances its anticancer activity against Caco-2 cells compared to A549 cells.

The precise mechanism by which N-(butan-2-yl)-3-(triazoloquinazoline derivative) exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at MDPI, several triazoloquinazoline derivatives were synthesized and tested for their antimicrobial efficacy. Among these, the compound demonstrated significant activity against resistant bacterial strains.

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of the compound revealed that modifications in the chemical structure could lead to enhanced selectivity for cancer cells over normal cells. This study used MTT assays to evaluate cell viability post-treatment.

5. Conclusion

N-(butan-2-yl)-3-(triazoloquinazoline derivative) shows promising biological activities that warrant further exploration. Its potential as an antimicrobial and anticancer agent highlights the importance of continued research into its mechanisms and applications in pharmacology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazoloquinazoline derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogues:

Compound Core Structure Key Substituents Bioactivity Synthesis Yield Reference
Target Compound [1,2,4]triazolo[4,3-a]quinazoline 2-(2,6-dimethylphenylcarbamoylmethyl), 4-propanamide-butane-2-yl Not reported (structural focus) Not specified
6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one [1,2,4]triazolo[4,3-c]quinazoline 6-cinnamoyl, 3-methyl Anticancer (in vitro) Moderate (~65%)
2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one Quinazolin-4(3H)-one 2-(1,2,3-triazol-4-ylmethoxy)phenyl Antifungal, antibacterial 70–85%
Alkyl 2-(3-substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) acetate derivatives [1,2,4]triazolo[4,3-c]quinazoline Alkyl acetate at position 6 Anticonvulsant (MES model) 60–75%

Key Differences and Implications

Core Heterocycle: The target compound’s [1,2,4]triazolo[4,3-a]quinazoline core differs from the [4,3-c] isomer in analogues (e.g., compound 8a in ).

The propanamide-butane-2-yl chain introduces steric bulk and hydrogen-bonding capacity, which may influence metabolic stability compared to acetate or methyl groups in analogues .

Synthetic Routes :

  • The target compound’s synthesis shares similarities with (e.g., DMF as solvent), but the use of 2,6-dimethylphenyl isocyanates (vs. cinnamoyl chlorides) highlights tailored reactivity for carbamate formation .

Pharmacological and Physicochemical Data

For example:

  • Anticonvulsant Activity : Analogues like 8a () show efficacy in maximal electroshock (MES) models, with ED₅₀ values < 50 mg/kg, attributed to sodium channel modulation .
  • Anticancer Potential: Cinnamoyl-substituted triazoloquinazolines () inhibit tubulin polymerization (IC₅₀ ~ 2.5 µM), comparable to colchicine .

Analytical Characterization

  • ¹H NMR : The target compound’s spectrum would show peaks for the 2,6-dimethylphenyl group (δ ~6.9–7.1 ppm, aromatic protons), butan-2-yl (δ ~1.0–1.5 ppm, methyl and methine), and carbamoyl NH (δ ~8.5 ppm), aligning with patterns in and .
  • IR : Stretching bands for C=O (1720–1680 cm⁻¹) and NH (3300–3200 cm⁻¹) confirm ketone and amide functionalities, consistent with and .

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